Bienvenue dans la boutique en ligne BenchChem!

BMS-962212

Anticoagulation Mechanism of Action FXIa Inhibitor

BMS-962212 is a first-in-class, direct, and reversible small molecule inhibitor of Factor XIa (FXIa) (Ki = 0.7 nM), designed for intravenous administration in acute care thrombosis models. Its rapid onset and offset kinetics, potent antithrombotic efficacy (EC50 = 80 nM in rabbit models), and minimal hemostatic impact provide a distinct advantage over monoclonal antibodies (e.g., abelacimab) and oral agents (e.g., milvexian), which are unsuitable for acute care scenarios. This compound is an essential benchmark for FXIa inhibitor research and is ideal for preclinical studies requiring precise, data-driven, and fast-acting anticoagulant tools.

Molecular Formula C32H28ClFN8O5
Molecular Weight 659.1 g/mol
CAS No. 1430114-34-3
Cat. No. B606278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-962212
CAS1430114-34-3
SynonymsBMS-962212;  BMS 962212;  BMS962212; 
Molecular FormulaC32H28ClFN8O5
Molecular Weight659.1 g/mol
Structural Identifiers
SMILESCN1CCN(C(=O)C1)C2=CC=CC3=C2CCN(C3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6
InChIInChI=1S/C32H28ClFN8O5/c1-39-15-16-40(28(44)17-39)25-4-2-3-22-21(25)13-14-41(30(22)31(45)36-20-7-5-19(6-8-20)32(46)47)27(43)12-9-23-26(42-18-35-37-38-42)11-10-24(33)29(23)34/h2-12,18,30H,13-17H2,1H3,(H,36,45)(H,46,47)/b12-9+/t30-/m0/s1
InChIKeyWYFCZWSWFGJODV-MIANJLSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-962212: A First-in-Class Intravenous Small Molecule FXIa Inhibitor with a Favorable Safety and Efficacy Profile


BMS-962212 is a first-in-class, direct, reversible, and highly selective small molecule inhibitor of the serine protease coagulation factor XIa (FXIa), specifically developed for intravenous (IV) administration in acute care settings [1]. It demonstrates potent FXIa binding affinity (Ki = 0.7 nM), which translates to robust antithrombotic efficacy in preclinical thrombosis models with a minimal impact on hemostasis [2]. Its pharmacokinetic and pharmacodynamic profile, characterized by a rapid onset and offset of action, makes it a distinct alternative to traditional anticoagulants [3].

The Critical Distinction: Why Not All FXIa Inhibitors Are Interchangeable


While multiple FXIa inhibitors are under development, their mechanisms, routes of administration, and pharmacokinetic profiles differ fundamentally, making simple substitution impossible. For instance, monoclonal antibodies like abelacimab provide long-term anticoagulation over weeks, which is unsuitable for acute care scenarios requiring rapid reversal [1]. Similarly, the oral agent milvexian cannot be used in patients unable to swallow. BMS-962212's unique profile as a fast-acting IV agent directly addresses a critical gap in the market, underscoring the need for precise, data-driven procurement over generic class-based selection [2].

Quantitative Evidence for the Selection of BMS-962212: A Comparative Data Guide


Mechanism and Modality: Reversible Small Molecule vs. Irreversible Antibody

BMS-962212 is a reversible small molecule inhibitor of FXIa (Ki = 0.7 nM) with a short half-life, allowing for precise, titratable anticoagulation [1]. This is in direct contrast to the monoclonal antibody abelacimab, which irreversibly binds and inhibits both FXI and FXIa (IC50 = 2.8 nM for FXIa), leading to a prolonged pharmacodynamic effect that lasts for weeks and is not reversible [2].

Anticoagulation Mechanism of Action FXIa Inhibitor

Route of Administration: Intravenous vs. Oral Small Molecule FXIa Inhibitors

BMS-962212 is specifically designed and formulated for parenteral (intravenous) use, achieving rapid peak plasma concentrations and predictable pharmacokinetics [1]. While its in-class small molecule analog milvexian (BMS-986177) is also a potent and reversible FXIa inhibitor (Ki = 0.11 nM), it was developed for oral administration and is not suitable for patients with dysphagia or in emergency situations where IV access is essential [2].

Pharmacokinetics Drug Delivery Milvexian

In Vivo Antithrombotic Efficacy and Hemostatic Safety in a Non-Human Primate Model

In a direct comparison study in anesthetized monkeys, BMS-962212 demonstrated a clear antithrombotic benefit without increasing bleeding risk, a profile not shared by standard-of-care antiplatelet therapy. BMS-962212 reduced thrombus weight by 74±5% at a dose of 2+5.6 mg/kg+mg/kg/h, with no significant increase in kidney bleeding time (KBT) [1]. In stark contrast, a clinically-equivalent dose of clopidogrel, while reducing thrombus weight by 49±6%, dramatically increased KBT by 7.4±0.4-fold [1].

Thrombosis Bleeding Risk Preclinical Model

Rapid Onset and Offset of Pharmacodynamic Effect for Acute Care Scenarios

BMS-962212 demonstrates an exceptionally rapid onset and offset of its anticoagulant effect, a critical feature for managing acute thrombotic events. In a Phase 1 study, >90% of the mean maximal aPTT prolongation was achieved within 30 minutes of starting the infusion [1]. Following infusion cessation, its effect declined quickly, with aPTT decreasing by more than 50% within 4 hours, correlating with its mean half-life of 2.04 to 4.94 h for 2-h infusions [2]. This is a stark contrast to the long-acting antibody osocimab, which has a time to peak effect of 4-6 weeks [3].

Pharmacodynamics Acute Care APTT

Species-Specific Potency and Translational Pharmacology

BMS-962212 exhibits a Ki of 0.7 nM for human FXIa [1]. While another small molecule, BMS-654457, is a more potent inhibitor of human FXIa in vitro (Ki = 0.2 nM) , BMS-962212 was specifically advanced as a clinical candidate due to its favorable overall profile, including superior aqueous solubility and a pharmacokinetic profile suitable for intravenous administration [1]. The development path for BMS-962212 prioritized a balance of potency with other drug-like properties essential for a parenteral agent.

Preclinical Pharmacology Species Translation Ki

Optimizing Outcomes: Prime Research and Application Scenarios for BMS-962212


Investigating Acute Antithrombotic Therapy in Preclinical Models

BMS-962212 is ideally suited for preclinical research in acute thrombosis models (e.g., arterial or venous thrombosis in rabbits, rats, or non-human primates) where the goal is to demonstrate robust antithrombotic efficacy with a minimal impact on hemostasis. Its well-characterized efficacy (EC50 = 80 nM in rabbit models) [1] and favorable safety profile in these settings make it a reliable tool compound for studying FXIa inhibition in acute care scenarios.

Benchmarking and Comparator Studies for Novel FXIa Inhibitors

As a first-in-class, parenteral small molecule FXIa inhibitor with published human clinical trial data, BMS-962212 serves as an essential benchmark for evaluating the pharmacokinetic, pharmacodynamic, and safety profiles of next-generation FXIa inhibitors, both small molecule and biologic. Its extensive characterization [2] provides a rich dataset for comparative analyses.

In Vitro and Ex Vivo Studies of Coagulation and Hemostasis

BMS-962212 can be employed in a variety of in vitro and ex vivo assays (e.g., aPTT, FXI:C, thrombin generation assays) to investigate the specific role of FXIa in the coagulation cascade under controlled conditions. Its high selectivity profile [3] ensures that observed effects can be confidently attributed to FXIa inhibition, making it a superior tool for mechanistic studies compared to less selective anticoagulants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-962212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.